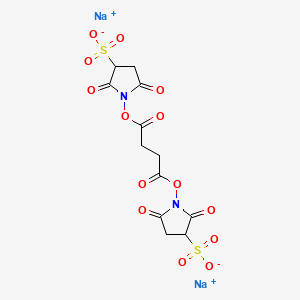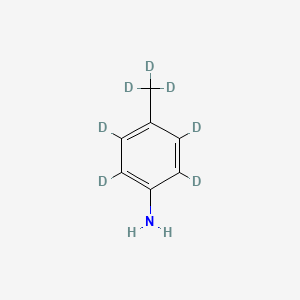
4-甲苯胺-d7 (主要)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Toluidine-d7 (Major) is a deuterated form of 4-toluidine, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope in various scientific research applications, particularly in the field of proteomics. The molecular formula of 4-Toluidine-d7 (Major) is C7H2D7N, and it has a molecular weight of 114.20 .
科学研究应用
4-Toluidine-d7 (Major) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用机制
Target of Action
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . The primary targets of this compound are proteins, as it is used to track the transformation and reaction processes of organic compounds .
Mode of Action
It can be incorporated into proteins or other organic compounds, allowing researchers to track the transformation and reaction processes of these compounds .
Biochemical Pathways
As a stable isotope used in proteomics research, it can be involved in a variety of biochemical pathways depending on the proteins or organic compounds it is incorporated into .
Pharmacokinetics
The lipophilicity of a compound, measured by the logd74 value, significantly affects various aspects of drug behavior, including solubility, permeability, metabolism, distribution, protein binding, and toxicity . Therefore, the lipophilicity of 4-Toluidine-d7 (Major) could potentially influence its ADME properties and bioavailability.
Result of Action
As a stable isotope used in proteomics research, it allows researchers to track the transformation and reaction processes of proteins or other organic compounds, providing valuable insights into their function and interaction with other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Toluidine-d7 (Major) typically involves the deuteration of 4-toluidine. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration of the hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of 4-Toluidine-d7 (Major) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Toluidine-d7 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of 4-Toluidine-d7 (Major) to 4-nitrotoluene-d7 using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The reduction of 4-Toluidine-d7 (Major) can lead to the formation of 4-methylcyclohexylamine-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur, where the amino group of 4-Toluidine-d7 (Major) is replaced by other functional groups using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Nitrotoluene-d7
Reduction: 4-Methylcyclohexylamine-d7
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
Similar Compounds
- 4-Methylaniline-d7
- 4-Aminotoluene-d7
- 4-Methylbenzenamine-d7
Uniqueness
4-Toluidine-d7 (Major) is unique due to its high degree of deuteration, which provides enhanced stability and sensitivity in analytical applications. Compared to its non-deuterated counterparts, 4-Toluidine-d7 (Major) offers improved performance in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858491 |
Source


|
| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68693-08-3 |
Source


|
| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


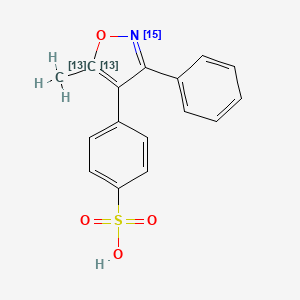
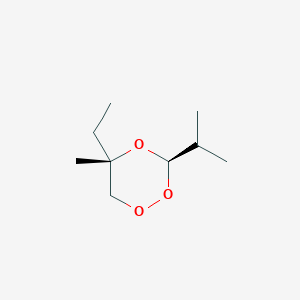

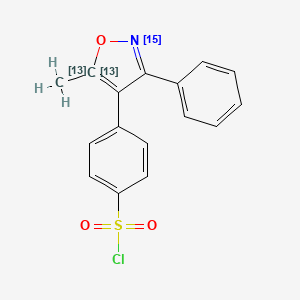
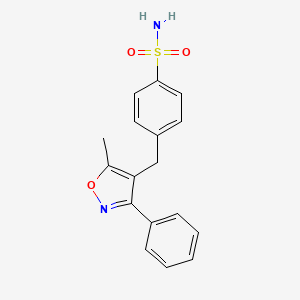
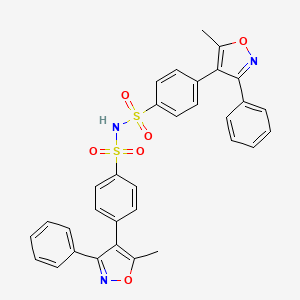

![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
